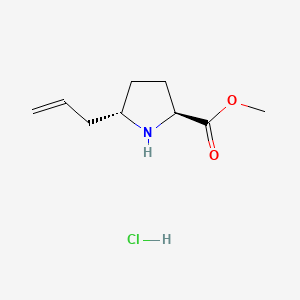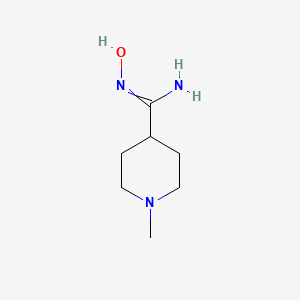
2-Aminooxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminooxazole-5-carbaldehyde is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid. This method forms the oxazole ring, which can then be further functionalized to introduce the amino and aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminooxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation and Alkylation: The amine group can react with acylating or alkylating agents to form amides or alkylated derivatives.
Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions, leading to ring expansion or other modifications.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, alkyl halides, and electrophiles such as bromine or chlorine. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and alkylated derivatives. These products can have diverse applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-Aminooxazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Aminooxazole-5-carbaldehyde involves its interaction with molecular targets through its primary amine and aldehyde groups. These functional groups can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. For example, in antitubercular applications, the compound may target enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Similar to 2-Aminooxazole, 2-Aminothiazole contains a five-membered ring with nitrogen and sulfur atoms.
2-Aminobenzoxazole: This compound features a benzene ring fused to an oxazole ring and has applications in muscle relaxants and cardiovascular treatments.
Uniqueness
2-Aminooxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with both amino and aldehyde functional groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. Its potential role in chemical evolution as a precursor of RNA nucleotides further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C4H4N2O2 |
|---|---|
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
2-amino-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
Clé InChI |
YXFXNFGCDVMEBN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)

![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)







![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
